4-哌啶-1-基-[1,2,4]三唑并[4,3-a]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .
Synthesis Analysis
The synthesis of “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
In terms of chemical reactions, “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.
科学研究应用
合成和药理学潜力
- 4-哌啶-1-基-[1,2,4]三唑并[4,3-a]喹喔啉衍生物已被合成并评估其药理学潜力。例如,一系列1-取代-N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-羧酰胺显示出作为正性肌力药物的良好活性,显示出在心脏应用中的潜力 (Liu et al., 2009)。
抗抑郁和受体拮抗剂特性
- 某些4-氨基[1,2,4]三唑并[4,3-a]喹喔啉作为新型和速效抗抑郁剂显示出有希望的结果。它们还表现出对腺苷A1和A2受体的有效和选择性结合,表明它们在神经精神治疗中的效用 (Sarges et al., 1990)。
抗菌和抗真菌应用
- 已合成7-硝基-1-(哌啶-4-基)-4,5-二氢-[1,2,4]三唑并[4,3-a]喹喔啉衍生的磺酰胺等新型衍生物,并显示出显着的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Reddy et al., 2016)。
癌症研究
- 包括三唑并[4,3-a]喹喔啉在内的稠合1,2,4-三唑已被探索用于其对各种癌细胞系的细胞毒活性,揭示了一些具有有效抗增殖活性的化合物 (Zheng et al., 2015)。
抗惊厥特性
- [1,2,4]三唑并[4,3-a]喹喔啉衍生物的研究表明它们作为新型抗惊厥剂的潜力。一些合成的化合物在这个领域表现出显着的活性,为癫痫和相关疾病的新治疗方法的开发提供了途径 (Alswah et al., 2013)。
未来方向
The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
作用机制
Target of Action
It is known that similar compounds have been designed and synthesized as potential antiviral and antimicrobial agents .
Mode of Action
The mode of action of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with DNA. It has been found that this compound potently intercalates DNA . Intercalation is a process where a molecule inserts itself between the base pairs in DNA. This can disrupt the DNA’s normal functioning, which can lead to cell death, making it a useful mechanism for antiviral and antimicrobial agents .
Biochemical Pathways
It is known that dna intercalation can disrupt various cellular processes, including dna replication and transcription, which can lead to cell death .
Pharmacokinetics
It is known that similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the action of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is the disruption of normal cellular processes through DNA intercalation. This can lead to cell death, making it a potential candidate for antiviral and antimicrobial therapies .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
生化分析
Biochemical Properties
It has been suggested that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This suggests that 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline may interact with certain enzymes, proteins, and other biomolecules in a way that enhances its antimicrobial activity.
Cellular Effects
It has been shown to exhibit cytotoxicity at certain concentrations . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that this compound potently intercalates DNA , which could explain its observed cytotoxicity. This intercalation could potentially lead to changes in gene expression and could influence enzyme activity.
属性
IUPAC Name |
4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQDVRSIYUFYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。